molecular formula C16H12N2O4 B2812591 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 446270-03-7

8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2812591
CAS RN: 446270-03-7
M. Wt: 296.282
InChI Key: KFYCEACVWXTCIP-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known as Mocetinostat, is a potent histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications. HDACi is a class of drugs that has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Scientific Research Applications

Crystal Structure and Conformation Analysis

Research on closely related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveals insights into crystal structure and molecular conformation. These studies highlight the anti-rotamer conformation about the C-N bond and the positional relationship between the amide O atom and the O atom of the pyran ring, which is crucial for understanding the structural basis of biological activity and material properties of these compounds (Reis et al., 2013).

Asymmetric Acylation and Stereoselective Reduction

The asymmetric acylation of carboxamides and the stereoselective reduction of resulting oxo amides demonstrate the chemical versatility and potential for creating enantiomerically enriched compounds. This process provides a valuable methodology for synthesizing biologically active derivatives with controlled stereochemistry (Ito et al., 1984).

Synthesis and Properties of Aromatic Polyamides

A novel study on the synthesis of aromatic polyamides incorporating coumarin chromophores explores the material properties such as thermal stability, solubility, and molecular weight. This research underscores the compound's potential in developing new materials with specific optical and mechanical properties (Nechifor, 2009).

Fluorescence Recognition and Imaging Applications

A significant application of a novel coumarin derivative, closely related to 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, is its use as a fluorescent chemosensor for Fe3+ ions. The compound exhibits selectivity and sensitivity, making it suitable for biological imaging and metal ion detection in environmental samples (Warrier & Kharkar, 2018).

Antitubercular and Antibacterial Activities

Design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives, showcasing the potential for antitubercular and antibacterial activities. This highlights the therapeutic potential of compounds structurally related to this compound, providing a basis for the development of new antimicrobial agents (Bodige et al., 2019).

properties

IUPAC Name

8-methoxy-2-oxo-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-21-12-6-4-5-10-9-11(16(20)22-14(10)12)15(19)18-13-7-2-3-8-17-13/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYCEACVWXTCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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